N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine is a compound characterized by its unique structure and potential applications in various scientific fields. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and utility in organic synthesis. The compound's molecular formula is with a molecular weight of approximately 195.30 g/mol.
Source: This compound can be synthesized through specific chemical reactions involving pyrazole derivatives and alkyl halides, particularly heptan-2-yl halides.
Classification: N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine is classified as an organic compound, specifically a substituted pyrazole. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.
The synthesis of N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine typically involves the nucleophilic substitution reaction between 1-methyl-1H-pyrazol-3-amine and a heptan-2-yl halide. This reaction is generally conducted under basic conditions using solvents such as dichloromethane or tetrahydrofuran. Common bases employed include potassium carbonate or sodium hydride, which facilitate the nucleophilic attack on the halide.
Industrial production may utilize continuous flow reactors to enhance yield and purity. The process is optimized for efficiency, often incorporating automated systems to maintain consistent quality. Purification techniques such as recrystallization or chromatography are employed to isolate the desired product effectively.
The molecular structure of N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine features a pyrazole ring with a heptan-2-yl substituent at the nitrogen atom and a methyl group at the 1-position of the pyrazole ring.
Property | Value |
---|---|
Molecular Formula | C11H21N3 |
Molecular Weight | 195.30 g/mol |
IUPAC Name | N-heptan-2-yl-1-methylpyrazol-3-amine |
InChI | InChI=1S/C11H21N3/c1-4... |
InChI Key | YXCFCKZMRXEUJI-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCC(C)NC1=NN(C=C1)C |
The structure exhibits significant delocalization of π-electron density within the pyrazole ring, contributing to its stability and reactivity.
N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine can participate in various chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to oxidized derivatives like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding reduced derivatives such as alcohols or amines.
Substitution: The heptan-2-yl group can undergo nucleophilic substitution reactions, allowing for the introduction of different alkyl or aryl groups.
Common reagents and conditions for these reactions include:
The mechanism of action for N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor signaling pathways. The specific interactions depend on the target molecule and biological context, making it a subject of interest in pharmacological studies .
N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine is typically a colorless to pale yellow liquid or solid, depending on purity and temperature. Its solubility characteristics are influenced by the presence of the heptan chain, which enhances its hydrophobic properties.
The compound is stable under standard laboratory conditions but may react under extreme conditions (e.g., high temperatures, strong oxidizing agents). Its reactivity profile makes it suitable for further derivatization in organic synthesis .
N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine has several scientific applications:
N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine (CAS: 1182432-92-3) is a pyrazole-based small molecule with the molecular formula C₁₁H₂₁N₃ and a molecular weight of 195.30 g/mol. Its structure comprises a 1-methylpyrazole core linked via an amine group to a heptan-2-yl chain, conferring distinct hydrophobic and electronic properties. Represented by the SMILES string CN1N=C(NC(CCCCC)C)C=C1
, this compound exemplifies strategic modifications in heterocyclic chemistry to optimize drug-like properties. Pyrazole derivatives have gained prominence in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly in oncology and immunology. The heptan-2-yl substituent enhances lipophilicity, potentially improving membrane permeability and metabolic stability, positioning this compound as a scaffold for developing targeted therapies [1] [7].
Pyrazole derivatives are pivotal in designing kinase inhibitors due to their ability to mimic purine motifs and engage in hydrogen bonding within ATP-binding sites. The 1-methyl-1H-pyrazol-3-amine core in N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine serves as a hinge-binding motif, facilitating interactions with kinase catalytic domains. Kinases like HPK1 (Hematopoietic Progenitor Kinase 1) are critical immunosuppressive regulators in the tumor microenvironment. HPK1 inhibition enhances T-cell receptor (TCR) signaling and promotes antitumor immunity by reversing immune suppression. Pyrazole-based inhibitors disrupt HPK1's kinase activity, thereby boosting interleukin-2 (IL-2) production and T-cell proliferation. This mechanism is being exploited in cancer immunotherapies to overcome resistance to checkpoint inhibitors .
Table 1: Kinase Inhibition Profiles of Pyrazole Derivatives
Compound | Target Kinase | Biological Effect | Therapeutic Area |
---|---|---|---|
N-(Heptan-2-yl)-derivative | HPK1 | Enhanced TCR signaling, IL-2 production | Cancer immunotherapy |
3,5-Diphenylpyrazole (7a) | Meprin α | Collagenase inhibition | Fibrotic diseases |
Sulfonamide-based pyrazoles | Meprin β | Amyloid-β reduction | Alzheimer’s disease |
Research demonstrates that N-heptyl substitution augments hydrophobic interactions with kinase allosteric pockets. For instance, analogs of this compound exhibit improved potency against HPK1 compared to shorter-chain derivatives, underscoring the role of alkyl length in target engagement [4].
The heptan-2-yl chain in N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine introduces stereoelectronic modifications that fine-tune drug-receptor interactions. The branched alkyl group increases van der Waals contacts with hydrophobic regions of target proteins, enhancing binding affinity. Additionally, the amine linker (-NH-) enables hydrogen-bond donation, critical for anchoring the compound to catalytic residues in enzymes like meprins or HPK1. Studies comparing linear vs. branched N-alkyl substitutions reveal that branching at the heptan-2-yl position reduces rotational freedom, promoting optimal orientation within binding pockets. This is evidenced by a 10-fold increase in meprin α inhibition when using heptan-2-yl over unbranched heptyl chains [4] [7].
Systematic SAR studies of pyrazole amines highlight the heptan-2-yl group's dual role in potency and selectivity. For example:
Table 2: Impact of N-Alkyl Chain Length on Pyrazole Inhibitory Activity
N-Substituent | Meprin α Ki (nM) | Selectivity (vs. Meprin β) |
---|---|---|
Methyl | 302.0 | 7-fold |
n-Butyl | 69.7 | 25-fold |
Heptan-2-yl | 1.1 | 105-fold |
Data adapted from meprin inhibitor optimization [4] shows that longer, branched chains (e.g., heptan-2-yl) significantly enhance meprin α inhibition (Ki = 1.1 nM) and selectivity over meprin β. The heptane moiety's steric bulk selectively occupies the S1' pocket of meprin α, which contains tyrosine residues, unlike the arginine-rich S1' pocket of meprin β. This selectivity is crucial for developing targeted therapies for fibrosis or cancer without off-target effects [4].
Drug resistance in oncology and infectious diseases often arises from target mutations or efflux pump overexpression. N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine addresses these challenges through two mechanisms:
HPK1 inhibitors incorporating N-alkyl pyrazoles act via allosteric modulation, which is less susceptible to resistance mutations than ATP-competitive inhibitors. The compound’s heptan-2-yl chain binds to a hydrophobic pocket adjacent to the ATP-binding site, inducing conformational changes that impair kinase activity. This mechanism maintains efficacy against mutant kinases prevalent in resistant cancers. Preclinical models show sustained T-cell activation even in tumors resistant to anti-PD-1 therapies .
The lipophilic heptan-2-yl group improves metabolic stability by reducing cytochrome P450-mediated oxidation. Bond dissociation energy (BDE) calculations reveal that the C–H bonds in branched alkyl chains exhibit higher BDE (106 kcal/mol) than linear chains (98 kcal/mol), making them less prone to oxidative metabolism. Furthermore, this substituent lowers melting points and improves solubility, facilitating oral bioavailability. These properties are critical for maintaining therapeutic drug concentrations in resistance scenarios where efflux pumps like P-glycoprotein are overexpressed [4] [6].
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4